molecular formula C11H12O2 B15137645 Cinnamyl acetate-13C2

Cinnamyl acetate-13C2

Cat. No.: B15137645
M. Wt: 178.20 g/mol
InChI Key: WJSDHUCWMSHDCR-MBKSGMOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl acetate-13C2 is a labeled compound used primarily in scientific research. It is a derivative of cinnamyl acetate, where two carbon atoms are replaced with the isotope carbon-13. This labeling allows for detailed studies in various fields, including chemistry, biology, and medicine. The compound is known for its sweet, balsamic, and floral odor, making it useful in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl acetate-13C2 can be synthesized through several methods. One common approach involves the reaction of cinnamyl alcohol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 40°C . Another method involves the use of vinyl acetate and cinnamyl alcohol, catalyzed by enzymes such as triacylglycerol ester hydrolase .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes. For instance, a novel esterase from the DNA library of Acinetobacter hemolyticus has been used to catalyze the transesterification of cinnamyl alcohol with vinyl acetate. This method achieves high conversion rates and is cost-effective .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl acetate-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cinnamic acid, cinnamyl alcohol, and various cinnamyl esters .

Scientific Research Applications

Cinnamyl acetate-13C2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cinnamyl acetate-13C2 involves its interaction with cellular membranes. It exhibits multiple natural membrane activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-insect properties. The compound can suppress parasitic activity and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnamyl acetate-13C2 is unique due to its carbon-13 labeling, which allows for detailed isotopic studies. This feature makes it particularly valuable in research applications where tracing and quantification are essential .

Properties

Molecular Formula

C11H12O2

Molecular Weight

178.20 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] acetate

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+/i1+1,10+1

InChI Key

WJSDHUCWMSHDCR-MBKSGMOPSA-N

Isomeric SMILES

[13CH3][13C](=O)OC/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1

Origin of Product

United States

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